Lipophilicity Differentiation: LogP of 1.75 Positions 4-Heptanoylmorpholine Between Short-Chain and Long-Chain N-Acylmorpholines
4-Heptanoylmorpholine exhibits a calculated LogP of 1.75 , a value that positions it at an intermediate lipophilicity within the N-acylmorpholine series. This LogP is substantially higher than that of shorter-chain analogs such as N-formylmorpholine (estimated LogP approximately -0.3 to 0.0 for C₁ acyl) or N-acetylmorpholine (estimated LogP approximately 0.2 to 0.4 for C₂ acyl), yet lower than longer-chain derivatives such as 4-lauroylmorpholine (C₁₂ acyl, estimated LogP > 3.5). The LogP of 1.75 confers predictable partition behavior between organic and aqueous phases during synthetic workup, with the compound partitioning preferentially into organic solvents such as ethyl acetate or dichloromethane while retaining sufficient polarity for compatibility with aqueous washing steps [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.75 |
| Comparator Or Baseline | N-Formylmorpholine (C₁ acyl): LogP ~ -0.3 to 0.0; N-Acetylmorpholine (C₂ acyl): LogP ~ 0.2 to 0.4; 4-Lauroylmorpholine (C₁₂ acyl): LogP > 3.5 (estimated based on acyl chain length contribution) |
| Quantified Difference | ΔLogP ≈ +1.35 to +1.55 versus N-acetylmorpholine (C₂); ΔLogP ≈ -1.75 versus 4-lauroylmorpholine (C₁₂) |
| Conditions | Calculated value (ALogP or equivalent computational method); no experimental LogP reported |
Why This Matters
Intermediate LogP enables predictable biphasic extraction behavior during workup, avoiding the excessive aqueous solubility of short-chain analogs and the problematic emulsion formation associated with highly lipophilic long-chain derivatives.
- [1] MySkinRecipes. 4-Heptanoylmorpholine Product Description. Applications as solvent or additive in specialized reaction systems requiring moderate polarity and good solubility. View Source
